molecular formula C8H20Cl2N2 B13509464 N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride

Cat. No.: B13509464
M. Wt: 215.16 g/mol
InChI Key: WMWPJMPLKHQMPE-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]cyclobutanamine dihydrochloride is a tertiary amine derivative featuring a cyclobutane ring substituted with a 2-(dimethylamino)ethylamine group and exists as a dihydrochloride salt. The cyclobutane ring introduces steric strain, which may influence reactivity and stability, while the dimethylaminoethyl group contributes to basicity and solubility. The dihydrochloride salt form enhances water solubility, a common trait for amine-containing pharmaceuticals or functional materials .

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N-cyclobutyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-6-9-8-4-3-5-8;;/h8-9H,3-7H2,1-2H3;2*1H

InChI Key

WMWPJMPLKHQMPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CCC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route

  • Starting material : Dimethylethanolamine
  • Reagent : Thionyl chloride (sulfur oxychloride)
  • Conditions :
    • Temperature controlled in an ice-water bath (5–18 °C) to manage exothermic chlorination
    • Direct chlorination reaction of dimethylethanolamine with thionyl chloride
    • Followed by reflux in dehydrated alcohol for 1–2 hours to complete the reaction and enhance purity
    • Filtration and drying yield the hydrochloride salt

Advantages

  • Simple, one-pot reaction with direct chlorination
  • High purity product (>99%)
  • Suitable for industrial scale due to improved yield and reduced complexity
  • Environmentally friendlier with less waste and no need for extensive post-reaction treatment

Reaction Summary Table

Step Reagents & Conditions Outcome Notes
1 Dimethylethanolamine + SOCl2, 5–15 °C Formation of 2-(dimethylamino)ethyl chloride Controlled temperature avoids side reactions
2 Reflux in dehydrated alcohol, 1–2 h Completion of reaction, purification Enhances product crystallinity
3 Filtration and drying Pure hydrochloride salt Yield > 99%, mp 201–204 °C

Synthesis of N-[2-(Dimethylamino)ethyl]cyclobutanamine

General Strategy

  • Alkylation of cyclobutanamine with 2-(dimethylamino)ethyl chloride hydrochloride
  • Formation of the free base followed by conversion to dihydrochloride salt

Alkylation Procedure

  • Reactants :
    • Cyclobutanamine (primary amine)
    • 2-(dimethylamino)ethyl chloride hydrochloride (alkylating agent)
  • Base : A suitable base such as potassium carbonate, sodium hydroxide, or triethylamine to neutralize HCl formed and drive reaction
  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone
  • Conditions :
    • Reflux or room temperature stirring for 0.5–8 hours depending on scale and reactant ratios
    • Molar ratio of alkylating agent typically 1.2–1.8 equivalents to amine for complete conversion

Purification

  • Extraction with organic solvents such as dichloromethane or ethyl acetate
  • Drying over anhydrous magnesium sulfate
  • Concentration under reduced pressure
  • Conversion of free base to dihydrochloride salt by treatment with hydrochloric acid in ethanol or methanol

Formation of Dihydrochloride Salt

  • The free base amine is dissolved in anhydrous ethanol or methanol
  • Hydrochloric acid gas or concentrated HCl solution is introduced slowly under cooling
  • Precipitation of dihydrochloride salt occurs
  • Filtration and drying yield the pure salt form

Summary Table of Preparation Methods

Stage Reagents/Conditions Purpose/Outcome Notes
2-(Dimethylamino)ethyl chloride hydrochloride synthesis Dimethylethanolamine + thionyl chloride, 5–15 °C, reflux in dehydrated alcohol Formation of high-purity alkylating agent Industrially scalable, high yield
Alkylation of cyclobutanamine Cyclobutanamine + 2-(dimethylamino)ethyl chloride hydrochloride, base, solvent (DMF/DMSO/acetone), reflux or RT Formation of N-[2-(dimethylamino)ethyl]cyclobutanamine free base Controlled stoichiometry critical
Salt formation Free base + HCl in ethanol/methanol, cooling Precipitation of dihydrochloride salt Ensures stability and purity

Analytical and Research Findings

  • Yields : Alkylation reactions typically achieve yields between 80–95% depending on reaction time and purity of reagents.
  • Purity : Final dihydrochloride salt purity exceeds 98% as confirmed by melting point and NMR spectroscopy.
  • NMR Data (typical for related compounds):
    • Signals corresponding to dimethylamino methyl protons around 2.3 ppm (singlet)
    • Ethylene protons adjacent to nitrogen around 2.6–3.0 ppm (triplets)
    • Cyclobutyl ring protons appearing as multiplets between 1.5–2.5 ppm
  • Industrial relevance : The described methods are suitable for scale-up due to straightforward reaction conditions, minimal purification steps, and environmentally conscious protocols.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, cyanides, or amines.

Major Products Formed

    Oxidation: N-oxides of N-[2-(dimethylamino)ethyl]cyclobutanamine.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can result in various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following compounds share functional similarities, such as tertiary amine groups or aromatic/heterocyclic backbones, but differ in core structure and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Observations
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, dimethylamino, carboxamide Likely medicinal (quinoline derivatives often exhibit bioactivity)
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Quinoline, pyrrolidine, carboxamide Similar to above, with enhanced lipophilicity due to pyrrolidine
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 Aromatic ester, dimethylamino Polymer initiator; high reactivity in resin systems
2-(Dimethylamino) ethyl methacrylate C₈H₁₅NO₂ 157.21 Methacrylate, dimethylamino Co-initiator in resins; lower reactivity than benzoate analogs
Diisopropylaminoethyl chloride C₇H₁₆ClN 149.66 Chloroethyl, diisopropylamino Intermediate in synthesis; steric hindrance reduces nucleophilicity

Key Differences in Reactivity and Performance

  • Cyclobutane vs. Quinoline derivatives, however, may exhibit stronger π-π interactions for biological targeting .
  • Amine Substituents: Dimethylamino groups (as in the target compound and ethyl 4-(dimethylamino) benzoate) enhance solubility and moderate basicity. In contrast, bulkier diisopropylamino groups (e.g., diisopropylaminoethyl chloride) reduce nucleophilicity due to steric effects .
  • Salt Forms: The dihydrochloride salt of the target compound improves water solubility, similar to hydrochloride salts of quinoline carboxamides. This contrasts with neutral esters like ethyl 4-(dimethylamino) benzoate, which are more lipophilic .
  • Polymer Applications: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin systems, achieving higher conversion rates and better physical properties. This highlights the importance of aromatic vs. aliphatic backbones in polymer chemistry .

Research Findings and Implications

  • Medicinal Chemistry Potential: Quinoline-based dimethylamino compounds () show promise in drug design due to their heterocyclic cores. The target compound’s cyclobutane moiety could offer unique pharmacokinetic profiles, though further studies are needed.
  • Polymer Science: The reactivity of dimethylamino groups varies with molecular architecture. Ethyl 4-(dimethylamino) benzoate’s superior performance in resins suggests that target compound derivatives might serve as efficient initiators or crosslinkers if tailored appropriately .
  • Synthetic Challenges: Steric hindrance in diisopropylamino compounds () complicates reactions, whereas dimethylaminoethyl groups (as in the target compound) balance reactivity and accessibility.

Biological Activity

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride is a compound of increasing interest in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a dimethylaminoethyl group, with the molecular formula C8_{8}H16_{16}Cl2_{2}N[7][7]. The dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for various biological studies.

This compound interacts with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various biological effects such as:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing signaling pathways.
  • Enzyme Modulation : It can affect enzymatic activity, altering metabolic processes within cells.

Interaction with Cellular Components

Research indicates that this compound has significant effects on cellular systems. It has been studied for its role as a biochemical probe to investigate cellular processes and pathways. Its potential therapeutic properties are under investigation for treating various medical conditions, including neurological disorders.

Case Studies and Research Findings

  • Pharmacological Applications :
    • In studies involving receptor assays, this compound demonstrated modulation of receptor activity, suggesting its potential as a pharmacological agent .
    • The compound has been explored for its effects on dopamine receptors, showing promise in modulating dopamine signaling pathways .
  • Toxicology and Safety :
    • Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Further studies are needed to establish comprehensive toxicological data.
  • Metabolic Stability :
    • Investigations into the metabolic stability of related compounds suggest that structural modifications can influence half-life and efficacy in biological systems .

Research Applications

This compound is utilized in various fields:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research : The compound is used to study cellular signaling pathways and interactions with biomolecules.
  • Pharmaceutical Development : Its potential therapeutic applications are being explored in drug development programs targeting neurological disorders and other conditions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor BindingModulates neurotransmitter receptor activity,
Enzyme InteractionAlters metabolic processes,
ToxicityFavorable safety profile at therapeutic doses
Metabolic StabilityInfluenced by structural modifications

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride?

The synthesis typically involves condensation of cyclobutanamine derivatives with dimethylaminoethyl groups, followed by dihydrochloride salt formation. Key steps include:

  • Amide coupling : Reacting cyclobutanamine with 2-(dimethylamino)ethyl chloride in the presence of a base like triethylamine .
  • Salt formation : Treating the freebase with hydrochloric acid under controlled pH (4–6) to precipitate the dihydrochloride salt . Reaction optimization requires temperature control (0–25°C) and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirms structural integrity, particularly for cyclobutane ring protons (δ 1.8–2.5 ppm) and dimethylamino groups (δ 2.2–2.7 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₉H₂₀Cl₂N₂: 235.10) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. How is this compound utilized in preliminary biological studies?

It serves as a precursor for bioactive molecules, particularly in:

  • Receptor-binding assays : Modifying dopamine or serotonin receptor ligands via its tertiary amine group .
  • Cellular uptake studies : The dimethylaminoethyl moiety enhances membrane permeability, useful in probing blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., cyclobutane vs. cyclohexane rings) on target binding .
  • Standardized assay protocols : Ensuring consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Computational docking : Using software like AutoDock to predict binding affinities and explain experimental outliers .

Q. What methodologies optimize reaction yields during scale-up synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance amine alkylation efficiency .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, reducing byproduct formation .

Q. How does the dihydrochloride salt form influence stability and solubility?

  • Stability : The salt form reduces hygroscopicity, improving shelf-life when stored at −20°C under argon .
  • Solubility : Enhances aqueous solubility (≥50 mg/mL in PBS) for in vivo studies, compared to the freebase .
  • pH-dependent dissociation : At physiological pH (7.4), the compound partially converts to the freebase, affecting bioavailability .

Q. What advanced analytical approaches quantify trace impurities in this compound?

  • LC-MS/MS : Detects sub-ppm levels of synthetic byproducts (e.g., N-alkylated impurities) using MRM transitions .
  • X-ray crystallography : Resolves salt form confirmation and crystallinity, critical for patent submissions .
  • Elemental analysis : Validates stoichiometry of Cl⁻ ions (theoretical Cl%: 23.4%) .

Data Interpretation & Methodological Challenges

Q. How should researchers address conflicting NMR data for cyclobutanamine derivatives?

  • Variable temperature (VT-NMR) : Resolves dynamic effects (e.g., ring puckering) that obscure proton splitting .
  • COSY and HSQC experiments : Assign overlapping signals, particularly for methylene groups adjacent to the cyclobutane ring .

Q. What strategies validate the compound’s role in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm interaction specificity .

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